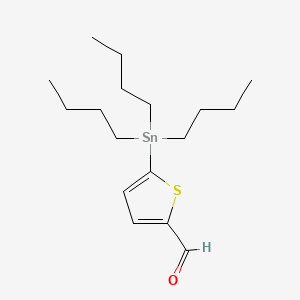
2-Aminopentane, mono-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopentane, mono-TMS is a chemical compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 . It is a derivative of 2-aminopentane, where the amino group is protected by a trimethylsilyl (TMS) group. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentane, mono-TMS typically involves the reaction of 2-aminopentane with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
2-Aminopentane+TMSCl→2-Aminopentane, mono-TMS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Aminopentane, mono-TMS undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like hydrochloric acid (HCl) or other silylating agents can be used to replace the TMS group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagent used.
Scientific Research Applications
2-Aminopentane, mono-TMS is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and imines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminopentane, mono-TMS involves the interaction of the amino group with various molecular targets. The TMS group serves as a protective group, allowing selective reactions at the amino site. The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminopentane: The parent compound without the TMS group.
2-Aminobutane: A shorter-chain analog.
2-Aminohexane: A longer-chain analog.
Uniqueness
2-Aminopentane, mono-TMS is unique due to the presence of the TMS group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Properties
CAS No. |
143017-73-6 |
|---|---|
Molecular Formula |
C8H21NSi |
Molecular Weight |
159.34 g/mol |
IUPAC Name |
N-trimethylsilylpentan-2-amine |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LIUKNXQPWOASFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


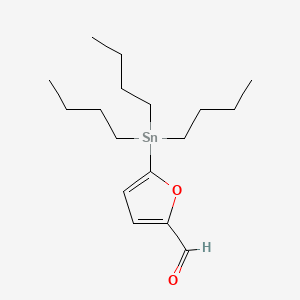

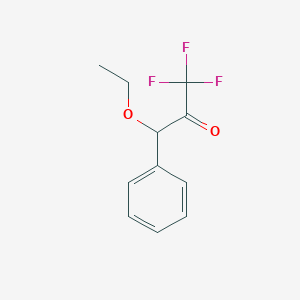
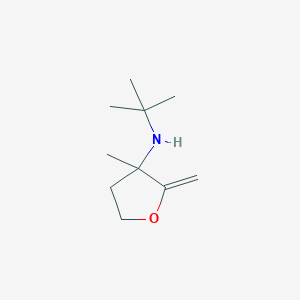


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


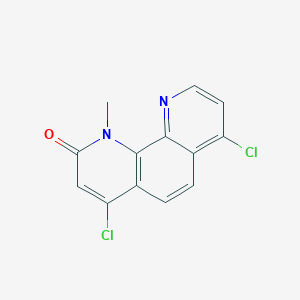
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
